![molecular formula C13H20N2 B6259744 1-benzyl-2,5-dimethylpiperazine, Mixture of diastereomers CAS No. 29906-55-6](/img/no-structure.png)
1-benzyl-2,5-dimethylpiperazine, Mixture of diastereomers
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Overview
Description
1-benzyl-2,5-dimethylpiperazine, Mixture of diastereomers is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.3 . It is not intended for human or veterinary use and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-benzyl-2,5-dimethylpiperazine is characterized by a piperazine ring, which is a six-membered ring with two nitrogen atoms. This structure is further substituted with a benzyl group and two methyl groups . The compound has two stereocenters, leading to the existence of diastereomers .Physical And Chemical Properties Analysis
1-benzyl-2,5-dimethylpiperazine has a molecular weight of 204.31 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a complexity of 187 . Its exact mass and monoisotopic mass are 204.162648646 g/mol .Scientific Research Applications
CCR1 Antagonists for Inflammatory Diseases
1-Benzyl-2,5-dimethylpiperazine derivatives, including mixtures of diastereomers, have been identified as CCR1 antagonists, which are useful in treating inflammatory diseases. These compounds exhibit good receptor affinity and pharmacokinetic properties, outperforming related prior art compounds in effectiveness (Norman, 2006).
Chiral Solvating Agent in NMR Spectroscopy
Enantiopure 1-benzyl-6-methylpiperazine-2,5-dione, a related compound, has demonstrated potential as a chiral solvating agent in NMR spectroscopy. This application is critical for distinguishing enantiomers in chemical analysis (Wagger et al., 2007).
Synthesis of Semi-Synthetic Rifamycins
The synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine, a close variant of 1-benzyl-2,5-dimethylpiperazine, has been crucial in the production of semi-synthetic rifamycins, a group of antibiotics (Cignarella & Gallo, 1974).
Synthesis of Triazene Derivatives
1,4-Di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines have been synthesized from trans-2,5-dimethylpiperazine. These compounds have applications in organic synthesis and potentially in pharmacology (LittleVanessa Renee et al., 2014).
Moisture Absorbency in Polyamides
Research on polyamides synthesized from trans-2,5-dimethylpiperazine has shown significant findings in their moisture absorbency. This property is vital for applications in materials science and engineering (Iriyama et al., 1974).
Diastereoselectivity in Radical Reactions
Studies on the diastereoselectivity of radical reactions involving dimethyl-N-benzyl derivatives of piperazine reveal insights into stereochemistry and reaction mechanisms, which are foundational in organic chemistry (Crich & Ranganathan, 2002).
Synthesis of Chiral Dipeptides
An Ir-catalyzed double asymmetric hydrogenation of diketopiperazines derived from 1-benzyl-2,5-dimethylpiperazine has been developed, facilitating the synthesis of chiral dipeptides. This process is significant in peptide chemistry and pharmaceutical applications (Ge et al., 2019).
Chiral Resolution in Medicinal Chemistry
The compound has been used in the chiral resolution and stereospecific studies of certain pharmaceutical compounds, contributing to the development of more effective and targeted drugs (Jiang et al., 1999).
Mechanism of Action
Target of Action
This compound is part of a class of molecules known as piperazines, which are found in a number of biologically active compounds and are considered to be a privileged structure in drug discovery .
Mode of Action
It is hypothesized that modulation of n-atom electronic as well as steric hindrance properties could be valuable strategies to modulate activity at the biological target .
Biochemical Pathways
Piperazines are known to interact with various biochemical pathways depending on their specific substitutions .
Pharmacokinetics
The compound’s molecular weight of 20432 suggests it may have suitable properties for oral bioavailability, as molecules under 500 Daltons are generally well-absorbed .
Result of Action
Piperazines are known to have a wide range of biological and pharmaceutical activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can generally influence the action of pharmaceutical compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-2,5-dimethylpiperazine involves the alkylation of 2,5-dimethylpiperazine with benzyl chloride.", "Starting Materials": [ "2,5-dimethylpiperazine", "benzyl chloride", "potassium carbonate", "acetonitrile" ], "Reaction": [ "To a stirred solution of 2,5-dimethylpiperazine (1.0 equiv) in acetonitrile, add potassium carbonate (1.2 equiv) and stir for 10 minutes at room temperature.", "Add benzyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a mixture of diastereomers of 1-benzyl-2,5-dimethylpiperazine." ] } | |
CAS RN |
29906-55-6 |
Product Name |
1-benzyl-2,5-dimethylpiperazine, Mixture of diastereomers |
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
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